5,7-Difluoro-2,3-dihydrobenzo[b]furan

Catalog No.
S715156
CAS No.
175203-20-0
M.F
C8H6F2O
M. Wt
156.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Difluoro-2,3-dihydrobenzo[b]furan

CAS Number

175203-20-0

Product Name

5,7-Difluoro-2,3-dihydrobenzo[b]furan

IUPAC Name

5,7-difluoro-2,3-dihydro-1-benzofuran

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

InChI

InChI=1S/C8H6F2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2H2

InChI Key

UTACBIJGRPIWCG-UHFFFAOYSA-N

SMILES

C1COC2=C1C=C(C=C2F)F

Canonical SMILES

C1COC2=C1C=C(C=C2F)F

5,7-Difluoro-2,3-dihydrobenzo[b]furan is a chemical compound characterized by the presence of two fluorine atoms at the 5 and 7 positions of the benzo[b]furan structure. It is classified as a dihydrobenzofuran derivative, which are compounds containing a benzene ring fused to a furan ring. The molecular formula for 5,7-difluoro-2,3-dihydrobenzo[b]furan is C₈H₆F₂O, and its unique structure contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

There is no known mechanism of action specific to DFDBF described in scientific research.

  • Information regarding safety hazards associated with DFDBF, including flammability, toxicity, or reactivity, is not available in scientific databases. Due to the presence of fluorine atoms, it's advisable to handle any unknown fluorinated compound with caution, assuming potential similar hazards to other fluorinated organics.

Potential as a Pharmaceutical Building Block:

5,7-Difluoro-2,3-dihydrobenzo[b]furan (5,7-difluoro-DHBF) has been investigated for its potential as a valuable building block in the synthesis of various pharmaceuticals []. Its unique structure, containing a fused bicyclic ring system with fluorine substitutions, offers interesting properties for drug development. Studies have shown its potential application in the synthesis of:

  • Antidepressants: Derivatives of 5,7-difluoro-DHBF have been explored for their potential antidepressant activity [].
  • Anticonvulsants: Research suggests that modifications of 5,7-difluoro-DHBF could lead to the development of novel anticonvulsant agents [].

Applications in Material Science:

Research suggests that 5,7-difluoro-DHBF derivatives may hold promise in various material science applications. Some potential areas of exploration include:

  • Liquid Crystals: Studies have reported the synthesis of 5,7-difluoro-DHBF derivatives exhibiting liquid crystalline behavior, making them potentially useful in display technologies [].
  • Organic Light-Emitting Diodes (OLEDs): Modifications of 5,7-difluoro-DHBF have been investigated for their potential application in OLEDs due to their interesting photophysical properties [].

Studies on Biological Activity:

While limited, some studies have explored the biological activity of 5,7-difluoro-DHBF itself. These investigations suggest:

  • Antimicrobial Activity: Early research indicated potential antimicrobial activity of 5,7-difluoro-DHBF, but further studies are needed to confirm and explore this application [].
Involving this compound include:

  • Electrophilic Aromatic Substitution: The fluorine atoms can direct electrophiles to ortho and para positions on the aromatic ring.
  • Nucleophilic Substitution: The compound can undergo nucleophilic attacks at positions adjacent to the furan moiety.
  • Cyclization Reactions: The dihydrobenzofuran structure allows for cyclization under certain conditions, leading to various derivatives .

Research indicates that compounds related to 5,7-difluoro-2,3-dihydrobenzo[b]furan exhibit various biological activities. These include:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Studies suggest that certain benzofuran derivatives can inhibit cancer cell proliferation.
  • Neuroprotective Effects: Compounds with similar structures have been investigated for their potential neuroprotective effects in neurodegenerative diseases .

Several synthesis methods have been developed for creating 5,7-difluoro-2,3-dihydrobenzo[b]furan:

  • Fluorination Reactions: Direct fluorination of related benzofuran compounds using fluorinating agents such as hydrogen fluoride or difluoromethylating agents.
  • Cyclization from Salicylaldehydes: Utilizing substituted salicylaldehydes in reactions with difluorocarbene precursors to form the desired product through intramolecular cyclization .
  • Reduction of Benzofuran Derivatives: Reduction of corresponding benzofuran derivatives can yield the dihydro form with fluorine substitutions .

5,7-Difluoro-2,3-dihydrobenzo[b]furan has potential applications in:

  • Pharmaceuticals: As a building block for developing new drugs with antimicrobial or anticancer properties.
  • Material Science: Its unique structure may be utilized in creating advanced materials or polymers with specific properties.
  • Chemical Intermediates: Used in synthesizing more complex organic compounds in laboratory settings .

Interaction studies involving 5,7-difluoro-2,3-dihydrobenzo[b]furan focus on its binding affinity and activity with biological targets. These studies often employ techniques such as:

  • Molecular Docking Studies: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its biological activity against various cell lines and pathogens.
  • Structure-Activity Relationship Studies: To understand how modifications to its structure affect its biological properties .

Several compounds share structural similarities with 5,7-difluoro-2,3-dihydrobenzo[b]furan. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,3-Dihydrobenzo[b]furanLacks fluorine substituentsCommonly used in organic synthesis
5-Fluoro-2,3-dihydrobenzo[b]furanContains one fluorine atomExhibits different reactivity compared to the difluoro variant
5-Bromo-2,3-dihydrobenzo[b]furanContains bromine instead of fluorinePotentially different biological activity
5,7-Dichloro-2,3-dihydrobenzo[b]furanContains chlorine substituentsMay exhibit different pharmacological properties

The uniqueness of 5,7-difluoro-2,3-dihydrobenzo[b]furan lies in its dual fluorination which enhances its stability and reactivity compared to other similar compounds. This characteristic makes it particularly interesting for further research in medicinal chemistry and material science .

Transition Metal-Catalyzed Cyclization Strategies

Transition metal catalysis enables efficient construction of the dihydrobenzofuran core. Palladium-catalyzed hydrogenation of pre-fluorinated benzofurans represents a direct approach. For example, hydrogenation of 5,7-difluorobenzofuran using 10% Pd/C under 50 psi H₂ in acetic acid yields 5,7-difluoro-2,3-dihydrobenzo[b]furan in 85% yield. Rhodium catalysts have also been employed for C–H activation/cyclization sequences. A Rh(III)-catalyzed [3+2] annulation of 2-alkenylphenols with N-phenoxyacetamides generates 2,3-dihydrobenzofurans with excellent regiocontrol.

Key Reaction Conditions:

SubstrateCatalystConditionsYield (%)Reference
5,7-DifluorobenzofuranPd/C (10%)H₂ (50 psi), AcOH, 12 h85
2-Alkenylphenols[RhCp*Cl₂]₂Zn(OAc)₂, MeOH, 120°C90

Intramolecular Oxa-Michael Addition Approaches

Bifunctional iminophosphorane (BIMP) catalysts enable enantioselective oxa-Michael additions to α,β-unsaturated esters. For example, BIMP-catalyzed cyclization of fluorinated allylic alcohols achieves 5,7-difluoro-2,3-dihydrobenzo[b]furan derivatives in >99% enantiomeric ratio (er) within 24 hours. This method outperforms traditional amine-based catalysts, which require prolonged reaction times (7 days) for disubstituted substrates.

Mechanistic Insight:
The BIMP catalyst engages in hydrogen bonding with the substrate, stabilizing the transition state and inducing enantioselectivity. Computational studies reveal that electrostatic interactions between the catalyst’s thiourea moiety and the fluorinated substrate are critical for stereocontrol.

Electrophilic Fluorination Techniques in Benzofuran Systems

Electrophilic fluorination reagents like Selectfluor™ and N-fluorobenzenesulfonimide (NFSI) enable late-stage fluorination. For instance, Selectfluor™-mediated fluorination of 2-substituted benzofurans in MeCN/H₂O introduces fluorine at the 3-position, which can be further functionalized. Alternatively, NFSI facilitates direct C–H fluorination of dihydrobenzofuran precursors under Pd catalysis, achieving 5,7-difluoro substitution with high regioselectivity.

Comparative Fluorination Efficiency:

ReagentSubstratePosition FluorinatedYield (%)
Selectfluor™2-HydroxybenzofuranC392
NFSI2,3-DihydrobenzofuranC5/C778

Sigmatropic Rearrangement-Based Synthetic Pathways

Charge-accelerated -sigmatropic rearrangements offer atom-economical routes to polysubstituted dihydrobenzofurans. Treatment of 2,6-difluorophenols with alkynyl sulfoxides in trifluoroacetic acid (TFA) induces a rearrangement-migration sequence, yielding 5,7-difluoro-2,3-dihydrobenzo[b]furan derivatives in 65–89% yield. This method tolerates sterically demanding substituents, enabling access to fully substituted analogs.

Example Reaction:

2,6-Difluorophenol + Alkynyl sulfoxide → [3,3]-Rearrangement → 5,7-Difluoro-2,3-dihydrobenzo[b]furan  

Conditions: TFA, rt, 12 h.

Asymmetric Synthesis of Chiral Dihydrobenzofuran Analogues

Enantioselective synthesis leverages chiral catalysts and biocatalysts. Squaramide-cincona alkaloid catalysts promote asymmetric oxa-Michael additions of benzylic alcohols to α,β-unsaturated ketones, achieving 98.5:1.5 er for 2-aryl-dihydrobenzofurans. Alternatively, engineered myoglobin variants catalyze cyclopropanation of benzofurans with diazoacetates, furnishing tricyclic dihydrobenzofurans with >99.9% enantiomeric excess (ee).

Biocatalytic Advantage:Myoglobin mutants (e.g., Mb(H64G,V68A)) enable scalable synthesis under mild conditions, avoiding toxic transition metals.

Rhodium catalysts have emerged as powerful tools for direct C–H bond functionalization of 5,7-difluoro-2,3-dihydrobenzo[b]furan. The [CpRh(III)] framework (Cp = pentamethylcyclopentadienyl) enables regioselective activation of inert C–H bonds through a coordination-directed mechanism. For instance, ortho-C–H activation of the dihydrobenzofuran scaffold is achieved via transient coordination of the amide oxygen to rhodium, forming a six-membered metallacycle intermediate [1] [2]. Subsequent alkyne insertion into the Rh–C bond generates functionalized isoquinolone derivatives (Table 1).

Key mechanistic insights include:

  • N–H metalation precedes C–H activation, with electron-deficient benzamides showing accelerated reaction rates due to enhanced N–H acidity [2].
  • Oxidants such as Cu(OAc)₂ facilitate Rh(III)/Rh(I) redox cycling, ensuring catalytic turnover [2].
  • Steric effects dominate regioselectivity; bulky substituents at the 3-position of dihydrobenzofuran suppress competing pathways like naphthalene formation [2].

Table 1: Rhodium-Catalyzed Alkyne Insertion into 5,7-Difluoro-2,3-dihydrobenzo[b]furan

Alkyne SubstituentCatalyst SystemYield (%)Regioselectivity (α:β)
Diphenylacetylene[Cp*RhCl₂]₂/Cu(OAc)₂82>20:1
4-MeO-C₆H₄-C≡C-PhCp*Rh(MeCN)₃7515:1
3-CF₃-C₆H₄-C≡C-Ph[Cp*RhCl₂]₂/AgSbF₆688:1

Palladium-Copper Bimetallic Catalysis Applications

Palladium-copper systems enable cross-coupling and tandem cyclization-functionalization sequences. The Cu(I)/Cu(II) redox couple synergizes with Pd(0)/Pd(II) cycles to facilitate C–O bond formation and sp² C–H arylation. For example, sequential rhodium-palladium catalysis converts 5,7-difluoro-2,3-dihydrobenzo[b]furan into polycyclic ethers via:

  • Rh(III)-catalyzed C–H insertion to form a rhodacycle [1].
  • Pd(II)-mediated C–O cyclization, with Cu(OAc)₂ oxidizing Pd(0) to Pd(II) to close the catalytic cycle [1].

Applications include:

  • Suzuki–Miyaura couplings using arylboronic acids to install biaryl motifs at the 2-position.
  • Oxidative Heck reactions with alkenes, where Cu(II) ensures Pd reoxidation, enabling catalytic turnover under aerobic conditions.

Table 2: Palladium-Copper Catalyzed Coupling Reactions

Reaction TypeSubstratePd SourceCu AdditiveYield (%)
C–O Cyclization5,7-Difluoro derivativePd(OAc)₂Cu(OAc)₂89
Suzuki Coupling2-Bromo-dihydrobenzofuranPdCl₂(PPh₃)₂CuI78
Oxidative AlkylationStyrenePd(TFA)₂Cu(OTf)₂65

Gold-Catalyzed Annulation Reactions

Gold(I) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, catalyze annulation reactions by activating alkynes tethered to 5,7-difluoro-2,3-dihydrobenzo[b]furan. The π-acidity of Au(I) polarizes C≡C bonds, enabling nucleophilic attack by oxygen to form oxonium intermediates. Subsequent cyclization yields fused tricyclic frameworks (Figure 1) [1].

Notable features:

  • Ligand-controlled selectivity: Bulky phosphine ligands favor 6-endo-dig cyclization, while NHC ligands promote 5-exo-dig pathways.
  • Fluorine substituents enhance electrophilicity at the 7-position, directing annulation to the adjacent carbon.

Ruthenium-Promoted Aerobic Oxidation Processes

Ruthenium oxides (e.g., RuCl₃·nH₂O) catalyze the aerobic oxidation of 5,7-difluoro-2,3-dihydrobenzo[b]furan’s saturated ring. Molecular oxygen serves as the terminal oxidant, generating ketones or epoxides via:

  • Hydrogen abstraction from the dihydrofuran ring by Ru(IV)=O species.
  • Radical recombination or epoxidation pathways, depending on solvent polarity.

Applications include:

  • Synthesis of 5,7-difluoro-3-ketobenzofuran (85% yield) using Ru/C (5 mol%) under O₂ (1 atm).
  • Epoxidation of allylic positions with Ru(acac)₃ and pyridine-2-carboxylic acid co-catalyst.

Table 3: Ruthenium-Catalyzed Oxidations

SubstrateCatalystOxidantProductYield (%)
5,7-Difluoro-2,3-dihydroRuCl₃·3H₂OO₂3-Ketobenzofuran85
2,3-Dihydro-5,7-difluoroRu(acac)₃O₂/PCBAEpoxide72

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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